N,N-diisobutyl-3-methyl-2-thiophenecarboxamide
Overview
Description
N,N-diisobutyl-3-methyl-2-thiophenecarboxamide, also known as DIBMA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of amides and is commonly used as a reagent in organic synthesis. In
Mechanism of Action
The mechanism of action of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide is not well understood, but it is believed to act as a nucleophile in organic reactions. It can also form hydrogen bonds with other molecules, which can affect its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide. However, it has been reported to have low toxicity and is not considered to be harmful to humans or animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-diisobutyl-3-methyl-2-thiophenecarboxamide in lab experiments is its high yield synthesis method. It is also a relatively inexpensive reagent compared to other commonly used reagents. However, the main limitation of using N,N-diisobutyl-3-methyl-2-thiophenecarboxamide is its limited solubility in common solvents, which can make it difficult to use in certain reactions.
Future Directions
There are several future directions for the use of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide in scientific research. One potential direction is its use as a chiral auxiliary in asymmetric synthesis. Another direction is its use as a ligand in transition metal catalyzed reactions. Additionally, further research is needed to understand the mechanism of action of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide and its potential applications in other fields of science.
Conclusion:
In conclusion, N,N-diisobutyl-3-methyl-2-thiophenecarboxamide is a chemical compound that has been widely used in scientific research for its unique properties. Its high yield synthesis method, low toxicity, and unique properties make it a valuable reagent in organic synthesis. While its limitations exist, its potential applications in future research make it an interesting compound to explore.
Scientific Research Applications
N,N-diisobutyl-3-methyl-2-thiophenecarboxamide has been widely used as a reagent in organic synthesis due to its unique properties. It can act as a ligand in transition metal catalyzed reactions and can also be used as a protecting group for amines. In addition, N,N-diisobutyl-3-methyl-2-thiophenecarboxamide has been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
3-methyl-N,N-bis(2-methylpropyl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-10(2)8-15(9-11(3)4)14(16)13-12(5)6-7-17-13/h6-7,10-11H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBYWSBGNSAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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